(4-Methoxy-1H-indol-2-yl)boronic acid
Description
Properties
IUPAC Name |
(4-methoxy-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-14-8-4-2-3-7-6(8)5-9(11-7)10(12)13/h2-5,11-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZVMSHMJGFXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681890 | |
| Record name | (4-Methoxy-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-60-8 | |
| Record name | (4-Methoxy-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
Typical conditions include:
-
Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as SPhos or XPhos.
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Base : Potassium acetate (KOAc) or triethylamine (Et₃N).
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Solvent : Dimethoxyethane (DME) or 1,4-dioxane under inert atmosphere.
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Temperature : 80–100°C for 12–24 hours.
For example, 2-bromo-4-methoxyindole reacts with B₂pin₂ in DME at 85°C using Pd(dppf)Cl₂ (5 mol%) and KOAc, yielding the boronic acid pinacol ester, which is hydrolyzed to the free boronic acid under acidic conditions.
Table 1: Miyaura Borylation Optimization
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-4-methoxyindole | Pd(dppf)Cl₂ (5) | DME | 85 | 72 |
| 2-Iodo-4-methoxyindole | Pd(OAc)₂ (3) | Dioxane | 90 | 68 |
Directed Ortho-Borylation Using Iridium Catalysts
Directed C−H borylation offers a regioselective alternative. An iridium catalyst paired with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) facilitates borylation at the 2-position of 4-methoxyindole.
Mechanistic Insights
The methoxy group at the 4-position electronically activates the indole ring, while the Ir catalyst coordinates to the indole nitrogen, directing borylation to the 2-position. Excess B₂pin₂ ensures complete conversion.
Table 2: Directed Borylation Parameters
| Catalyst System | Borylation Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| [Ir(COD)OMe]₂ + dtbpy | B₂pin₂ | THF | 24 | 65 |
| [Ir(COE)₂Cl]₂ + dtbpy | HBpin | Toluene | 18 | 58 |
Halogen-Metal Exchange Followed by Boronation
Lithiation of 2-bromo-4-methoxyindole using n-BuLi or LDA, followed by quenching with trimethyl borate (B(OMe)₃), provides the boronic acid after hydrolysis.
Critical Considerations
Table 3: Halogen-Metal Exchange Conditions
| Base | Quenching Reagent | Protection Group | Yield (%) |
|---|---|---|---|
| n-BuLi | B(OMe)₃ | Boc | 60 |
| LDA | B(OiPr)₃ | None | 45 |
Deprotection of Boc-Protected Intermediates
Synthesis via protected intermediates, such as (1-(tert-butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid, followed by Boc removal, is a common strategy.
Deprotection Protocols
Table 4: Deprotection Efficiency
| Reagent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TFA/DCM (1:1) | 1.5 | 0 | 88 |
| 4M HCl/Dioxane | 3 | 25 | 75 |
Comparative Analysis of Methods
Yield and Scalability
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Miyaura Borylation : Highest yields (65–72%) but requires palladium catalysts.
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Directed Borylation : Moderate yields (58–65%) with superior regioselectivity.
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Halogen-Metal Exchange : Lower yields (45–60%) due to sensitivity to reaction conditions.
Cost and Practicality
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Catalyst Costs : Iridium-based systems are more expensive than palladium.
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Substrate Availability : 2-Bromo-4-methoxyindole is commercially accessible, simplifying Miyaura routes.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenols or alcohols.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
(4-Methoxy-1H-indol-2-yl)boronic acid has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing the indole-boronic acid moiety can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study: PAR4 Antagonists
Research has identified this compound derivatives as potent antagonists of Protease Activated Receptor 4 (PAR4). These compounds demonstrated nanomolar potency, indicating their potential use in treating thrombotic disorders. The IC50 values for these derivatives ranged from 179 nM to 930 nM, showcasing their effectiveness in modulating platelet activation pathways .
Synthetic Applications
Building Blocks in Organic Synthesis
this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo cross-coupling reactions makes it a valuable reagent in the formation of carbon-carbon bonds.
| Reaction Type | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Aryl halides | Pd catalyst, base, solvent | Up to 85 |
| Negishi Coupling | Alkenyl halides | Pd catalyst, Zn, solvent | Up to 90 |
| Buchwald-Hartwig Reaction | Aryl amines | Pd catalyst, base, solvent | Up to 80 |
Biological Applications
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in disease processes. For instance, its derivatives have been studied for their effects on cyclooxygenase enzymes, which are crucial in inflammatory pathways.
| Enzyme Target | IC50 Value (nM) |
|---|---|
| COX-1 | 740 |
| COX-2 | 970 |
Pharmacokinetics and Toxicology
Pharmacokinetic Profiles
Studies have evaluated the pharmacokinetic properties of this compound derivatives, revealing favorable absorption and distribution characteristics. For example, one derivative exhibited a half-life of approximately 2.8 hours in vivo with high plasma clearance rates.
Mechanism of Action
The mechanism of action of (4-Methoxy-1H-indol-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The indole ring can interact with various biological receptors, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Indole-Based Boronic Acids
- (5-Bromo-2-ethoxyphenyl)boronic acid and (4-Chloro-1H-indol-2-yl)boronic acid : These analogs differ in substituents (bromo, ethoxy, or chloro groups) but share the indole-boronic acid core. Halogenation typically enhances lipophilicity and target binding but may reduce solubility. For example, halogenated derivatives often precipitate in aqueous media (e.g., RPMI culture medium), limiting in vitro testing . The methoxy group in (4-Methoxy-1H-indol-2-yl)boronic acid likely improves water solubility compared to chloro/bromo analogs, though empirical data are needed.
- (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid: This compound features a methoxycarbonyl group at position 2, which may enhance esterase stability or modulate electronic effects on the boronic acid. No direct biological data are available, but such modifications are often employed to fine-tune pharmacokinetics .
Functional Analogs: Aromatic Boronic Acids
- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid : These polycyclic boronic acids exhibit potent anticancer activity, with IC₅₀ values of 0.1969 µM and 0.2251 µM , respectively, in triple-negative breast cancer (4T1) cells . Their planar aromatic systems likely enhance DNA intercalation or protein binding, but poor solubility (due to high lipophilicity) restricts utility. In contrast, the indole scaffold of this compound may offer balanced solubility and bioactivity.
- Phenyl boronic acid: A simple aromatic boronic acid with a pKa of ~8.7, widely used in diagnostic tests (e.g., differentiating KPC carbapenemases) due to its high solubility and rapid diol-binding kinetics . The methoxy group in this compound may lower its pKa (~8.5 estimated), enhancing boronate formation at physiological pH .
Contrast with Borinic Acids
Borinic acids (R₁R₂B(OH)) exhibit stronger diol-binding affinities than boronic acids (R-B(OH)₂). For example, diphenylborinic acid binds catechol with association constants 10-fold higher than phenyl boronic acid, attributed to reduced steric hindrance and optimized Lewis acidity . However, borinic acids are less explored in drug development, highlighting a niche for boronic acids like this compound in targeted therapies.
Data Tables
Table 1: Comparative Properties of Boronic Acid Derivatives
*Estimated pKa values based on substituent effects .
Biological Activity
(4-Methoxy-1H-indol-2-yl)boronic acid is a compound of significant interest due to its diverse biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
This compound features an indole core with a methoxy group at the 4-position and a boronic acid functional group. This specific structure contributes to its unique reactivity and biological properties. The presence of the boronic acid moiety allows for interactions with various biological targets, including enzymes and receptors.
The mechanisms underlying the biological activity of this compound primarily involve its role as an inhibitor of specific kinases:
- MNK Kinase Inhibition : Research indicates that this compound acts as an inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2). These kinases are implicated in various cellular processes, including inflammation and cancer progression. The compound exhibits an IC50 value ranging from 1 nM to 3 µM, demonstrating potent inhibitory activity against MNK kinases .
- PAR4 Antagonism : In studies focusing on protease-activated receptor 4 (PAR4), derivatives of indole-boronic acids have shown selective antagonistic properties. Although specific data on this compound's activity against PAR4 is limited, related compounds have demonstrated significant inhibition at nanomolar concentrations .
3. Biological Activities
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Compounds targeting MNK kinases are being explored for their potential to treat inflammatory conditions. Inhibition of these kinases may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory diseases .
- Anticancer Properties : The ability to inhibit MNK kinases suggests potential applications in cancer therapy, particularly in tumors where these pathways are dysregulated. Research has indicated that targeting MNK pathways can lead to reduced tumor growth and improved patient outcomes .
Table 1: Summary of Biological Activities
| Activity | Target | IC50 Range | References |
|---|---|---|---|
| MNK Kinase Inhibition | MNK1/MNK2 | 1 nM - 3 µM | |
| PAR4 Antagonism | PAR4 | Submicromolar | |
| Anti-inflammatory | Cytokine production | N/A | |
| Anticancer | Tumor growth inhibition | N/A |
5. Synthesis and Applications
The synthesis of this compound can be achieved through various methods involving indole derivatives and boron reagents. Its applications extend beyond medicinal chemistry into areas such as:
- Drug Development : As a lead compound for developing new therapeutics targeting inflammatory diseases and cancers.
- Biochemical Probes : Utilized in research settings to explore kinase signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (4-Methoxy-1H-indol-2-yl)boronic acid?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. Key steps include halogenation of the indole scaffold followed by Miyaura borylation. For example, palladium-catalyzed reactions with bis(pinacolato)diboron (B₂pin₂) under inert conditions yield the boronic acid after acidic workup .
- Optimization : Reaction conditions (e.g., ligand choice, solvent, temperature) significantly influence yield. Computational design of experiments (DoE) with mixed-variable optimization can streamline parameter selection, as demonstrated in boronic acid coupling reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- LC-MS/MS : Quantify impurities (e.g., residual boronic esters) at ppm levels using triple quadrupole MS in MRM mode, validated per ICH guidelines .
- MALDI-MS : Address boroxine formation (dehydration/trimerization artifacts) via derivatization with diols (e.g., pinacol) to stabilize the boronic acid for accurate mass analysis .
Q. What are the primary applications of this compound in organic synthesis?
- Suzuki-Miyaura Coupling : Enables C-C bond formation for indole-containing biaryl structures, critical in drug discovery. The methoxy group modulates electronic effects, enhancing regioselectivity .
- Nucleophilic Substitution : Boron acts as a leaving group in SN2 reactions, facilitating functionalization of heterocycles .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) affect the reactivity of indole-based boronic acids?
- Electronic Effects : The methoxy group increases electron density at the indole C2 position, altering binding kinetics in cross-coupling reactions. Comparative studies with (5-Methoxythiophen-2-yl)boronic acid suggest methoxy-substituted analogs exhibit higher stability in aqueous media due to reduced electrophilicity .
- Biological Implications : Methoxy groups enhance membrane permeability in drug candidates, as observed in boronic acid protease inhibitors .
Q. What experimental strategies mitigate non-specific interactions when studying boronic acid-diol binding in glycoprotein analysis?
- Buffer Optimization : Use high-pH borate buffers to disrupt secondary interactions (e.g., hydrophobic/hydrogen bonding) while maintaining selective diol binding. SPR studies with AECPBA-modified surfaces show pH 8.5 minimizes non-specific glycoprotein adsorption .
- Surface Engineering : Incorporate dextran-coated substrates to reduce steric hindrance and improve selectivity for terminal saccharides .
Q. How do kinetic parameters (e.g., kon/koff) influence the design of boronic acid-based chemosensors?
- Stopped-Flow Kinetics : For real-time glucose monitoring, kon values (e.g., D-fructose > D-glucose) correlate with thermodynamic affinity. Fast equilibration (<10 s) ensures rapid sensor response, critical for in vivo applications .
- Fluorescence Quenching : Pair the boronic acid with pyrene-based fluorophores; displacement assays using redox-active polymers enable reusable electrochemical sensors .
Q. What computational tools aid in predicting mutagenicity or toxicity of boronic acid impurities in drug substances?
- In Silico Screening : Tools like EPA DSSTox assess structural alerts for mutagenicity. For example, carboxy phenyl boronic acid impurities in Lumacaftor were flagged via computational toxicity modeling, guiding LC-MS/MS method development .
Q. How can boronic acid libraries be efficiently deconvoluted for high-throughput drug discovery?
- MALDI-MS Sequencing : Use 2,5-dihydroxybenzoic acid (DHB) as a dual matrix/derivatizing agent for on-plate esterification, enabling rapid sequencing of peptide boronic acids with multiple functionalities .
- Boronic Acid Navigator : A web tool (https://bit.ly/boronics ) ranks boronic acids by frequency in bioactive molecules, aiding library design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
